N-(3,4-dimethoxybenzyl)cyclopentanamine
Overview
Description
“N-(3,4-dimethoxybenzyl)cyclopentanamine” is a chemical compound . It has a CAS number of 356091-42-4 .
Molecular Structure Analysis
The molecular formula of “N-(3,4-dimethoxybenzyl)cyclopentanamine” is C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3 .
Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Scientific Research Applications
Peripheral Dopamine Blocking Agent
One study discusses the synthesis and application of a compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, highlighting its role as an effective peripheral dopamine blocking agent. This compound was synthesized through a series of chemical reactions, starting with an aldol condensation, followed by catalytic reduction, to yield an amine hydrochloride that antagonizes the hypotensive effect of dopamine in canine models (Jarboe et al., 1978).
Analytical Characterization of Designer Drugs
Another study provides an analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs, including compounds with dimethoxyamphetamine structures. This research was driven by the seizure of these compounds by German customs authorities, marking their first detection in Germany. The study offers mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data for these compounds, contributing valuable analytical information for forensic and toxicological assessments (Westphal et al., 2016).
Investigation into NBOMe Compounds
Research into the NBOMe class of compounds, which includes N-(3,4-dimethoxybenzyl)cyclopentanamine related structures, has identified severe clinical toxicities associated with their recreational use. These compounds are potent serotonin 5-HT2A receptor agonists leading to hallucinogenic effects. A study focusing on the metabolism of these substances in human liver microsomes and in animal models aims to elucidate their pharmacokinetic profiles, potentially guiding clinical treatment for intoxications and informing regulatory actions (Nielsen et al., 2017).
Future Directions
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could be a potential area of research for the future. Further studies are needed to understand the synthesis, mechanism of action, and properties of “N-(3,4-dimethoxybenzyl)cyclopentanamine”.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPREDSGRRLUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354521 | |
Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)cyclopentanamine | |
CAS RN |
356091-42-4 | |
Record name | N-(3,4-dimethoxybenzyl)cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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